molecular formula C9H10BrN B11893623 5-Bromo-5,6,7,8-tetrahydroisoquinoline

5-Bromo-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11893623
M. Wt: 212.09 g/mol
InChI Key: YEZJZFDGVCYCHL-UHFFFAOYSA-N
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Description

5-Bromo-5,6,7,8-tetrahydroisoquinoline is a brominated derivative of 5,6,7,8-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are widely distributed in nature and are known for their diverse biological activities. The addition of a bromine atom to the isoquinoline structure can significantly alter its chemical properties and biological activities, making this compound an interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5,6,7,8-tetrahydroisoquinoline typically involves the bromination of 5,6,7,8-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The bromine atom can enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This makes it a valuable compound for studying the effects of halogenation on isoquinoline alkaloids .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

5-bromo-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2

InChI Key

YEZJZFDGVCYCHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)Br

Origin of Product

United States

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